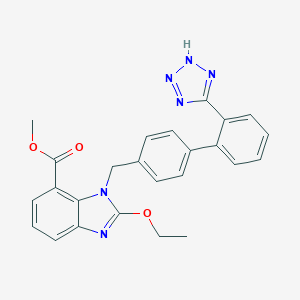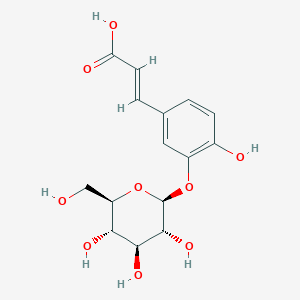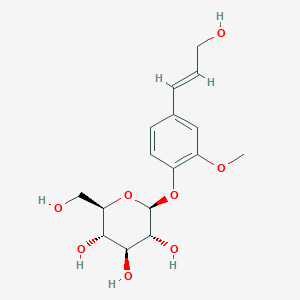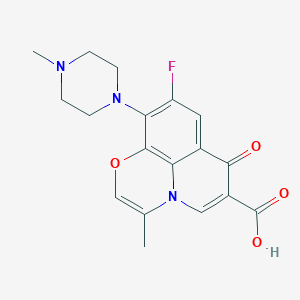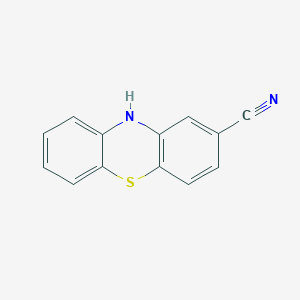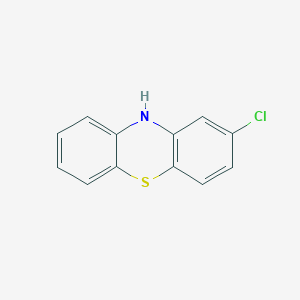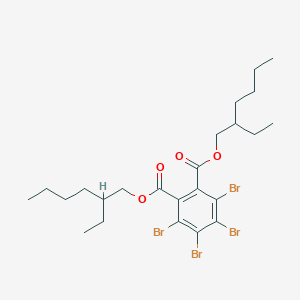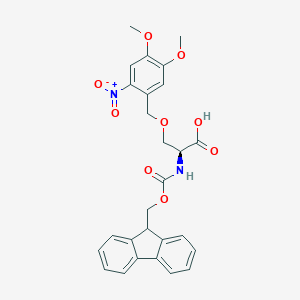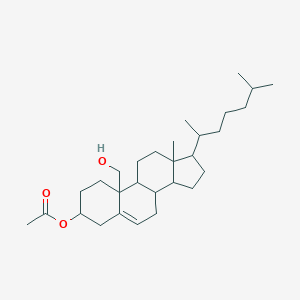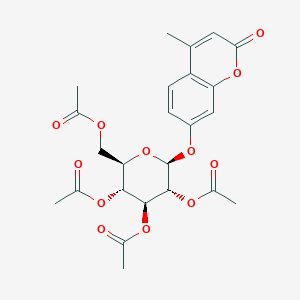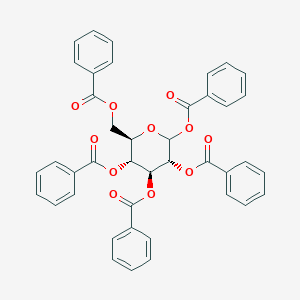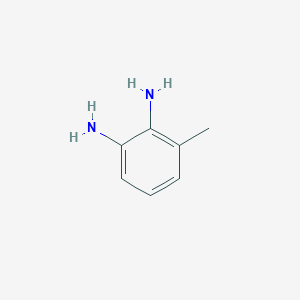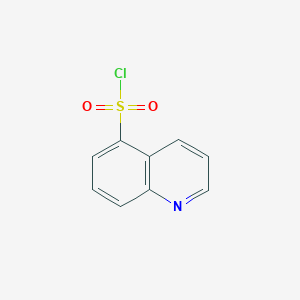
Quinoline-5-sulfonyl chloride
説明
Synthesis Analysis
The synthesis of quinoline-5-sulfonyl derivatives can be achieved through various methods, including copper-catalyzed C-H bond activation. Wu et al. (2013) developed an efficient one-pot protocol for sulfonylating quinoline N-oxides via copper-catalyzed C-H bond activation using aryl sulfonyl chlorides as reagents, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013). Similarly, Liang et al. (2015) described a copper-catalyzed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, exclusively targeting the C5-H position on the quinoline rings (Liang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoline-5-sulfonyl chloride and its derivatives plays a crucial role in their reactivity and the types of chemical reactions they undergo. The structure is characterized by the presence of the sulfonyl group attached to the quinoline nucleus, which significantly impacts its electronic properties and reactivity patterns.
Chemical Reactions and Properties
Quinoline-5-sulfonyl chloride participates in various chemical reactions, including sulfonylation, which can lead to the formation of sulfonamides, sulfones, and sulfonyl fluorides. Patel et al. (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, highlighting the versatility of quinoline-5-sulfonyl chloride in forming different sulfonated products (Patel et al., 2022).
Physical Properties Analysis
The physical properties of quinoline-5-sulfonyl chloride, such as solubility, melting point, and boiling point, are essential for its handling and application in chemical syntheses. These properties are influenced by its molecular structure and the presence of the sulfonyl group.
Chemical Properties Analysis
Quinoline-5-sulfonyl chloride's chemical properties, including its reactivity with various nucleophiles, electrophiles, and its participation in coupling reactions, are pivotal in its application in organic synthesis. Bao et al. (2019) developed a method for constructing sulfonylated quinolines via coupling of haloquinolines and sulfonyl chlorides in water, demonstrating its reactivity and functional group tolerance (Bao et al., 2019).
科学的研究の応用
1. Application in Photovoltaics
- Summary of Application : Quinoline derivatives, including Quinoline-5-sulfonyl chloride, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
- Methods of Application : The specific methods of application include detailing absorption spectra, energy levels, and other achievements presented by the authors . The implementation of quinoline derivatives in photovoltaic cells involves their architecture and design .
- Results or Outcomes : The performance for polymer solar cells and dye-synthesized solar cells was highlighted . Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
1. Application in Photovoltaics
- Summary of Application : Quinoline derivatives, including Quinoline-5-sulfonyl chloride, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
- Methods of Application : The specific methods of application include detailing absorption spectra, energy levels, and other achievements presented by the authors . The implementation of quinoline derivatives in photovoltaic cells involves their architecture and design .
- Results or Outcomes : The performance for polymer solar cells and dye-synthesized solar cells was highlighted . Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
1. Application in Photovoltaics
- Summary of Application : Quinoline derivatives, including Quinoline-5-sulfonyl chloride, have gained popularity in third-generation photovoltaic applications . They are used in the design and architecture of photovoltaic cells .
- Methods of Application : The specific methods of application include detailing absorption spectra, energy levels, and other achievements presented by the authors . The implementation of quinoline derivatives in photovoltaic cells involves their architecture and design .
- Results or Outcomes : The performance for polymer solar cells and dye-synthesized solar cells was highlighted . Quinoline derivatives are also good materials for the emission layer of organic light-emitting diodes (OLEDs) and are also used in transistors .
Safety And Hazards
将来の方向性
Quinoline and its derivatives have gained considerable importance due to their versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in drug discovery and have been extensively applied as antimicrobial, anticancer, antimalarial, and anti-inflammatory agents . Therefore, the study and development of Quinoline-5-sulfonyl Chloride and similar compounds will continue to be an active and growing area of interest both in academia and industry.
特性
IUPAC Name |
quinoline-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBMUOLGIDEIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588494 | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-sulfonyl chloride | |
CAS RN |
102878-84-2 | |
| Record name | 5-Quinolinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102878-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



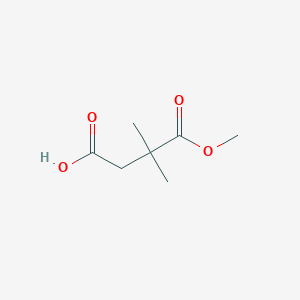
![2,2-dimethyl-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide](/img/structure/B30655.png)
